molecular formula C12H17NO B1269570 (S)-1-N-Benzyl-prolinol CAS No. 53912-80-4

(S)-1-N-Benzyl-prolinol

Cat. No.: B1269570
CAS No.: 53912-80-4
M. Wt: 191.27 g/mol
InChI Key: ZAIQBJPTOXDDKA-LBPRGKRZSA-N
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Description

(S)-1-N-Benzyl-prolinol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

  • Enantioselective Addition of Dialkylzinc Reagents: (S)-1-N-Benzyl-prolinol acts as an efficient catalyst for the enantioselective addition of dialkylzinc reagents to N-(diphenylphosphinoyl)imines, achieving good yields and high enantioselectivities (Almansa, Guijarro, & Yus, 2007).

Synthesis of Optically Active Compounds

  • Synthesis of Optically Active Phthalocyanines: Utilized in the synthesis of novel optically active phthalocyanines, demonstrating its role in enhancing solubility and transferring chiral information at the molecular level (Karaca, Sezer, & Tanyeli, 2011).
  • Development of Enantioselective Syntheses of α-Amino Acids: Photoinduced electron transfer (PET) promoted oxidative activation of (S)-prolinol derivatives has been explored for the enantioselective synthesis of α-amino acids and their derivatives (Pandey, Das, & Reddy, 2000).

Inhibition and Activation Studies

  • Transition-State Analogue for Prolyl Oligopeptidase: A study on benzyloxycarbonylprolylprolinal, a derivative of this compound, revealed its role as a transition-state analogue for prolyl oligopeptidase, forming a complex with the enzyme's catalytic serine (Kahyaoglu et al., 1997).

Asymmetric Synthesis

  • Synthesis of Chiral N-Benzyl-α,α-Diarylprolinols: Demonstrated in Shi asymmetric epoxidation, leading to enantioenriched prolinols with excellent enantioselectivities (Li et al., 2014).

Other Applications

  • Synthesis of trans-4-Hydroxy-D-Prolinol: An approach utilizing this compound for the synthesis of trans-4-hydroxy-D-prolinol, showcasing its versatility in creating biologically significant amino acids (Mishra & Ramesh, 2020).

Properties

IUPAC Name

[(2S)-1-benzylpyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIQBJPTOXDDKA-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352125
Record name (S)-1-N-Benzyl-prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53912-80-4
Record name (S)-1-N-Benzyl-prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-1-Benzyl-2-pyrrolidinemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 5,000 ml 3-necked roundbottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of lithium aluminum hydride (54.0 g, 1.42 mol) in tetrahydrofuran (3,500 ml) at 0° C. This was followed by the dropwise addition of a solution of ethyl 1-benzylprolinate (330 g, 1.42 mol) in tetrahydrofuran (500 ml), maintaining an internal temperature of 0° C. (2 hours total addition time). The resulting solution was allowed to stir for 2 hours while the temperature was maintained at 0° C. The reaction mixture was then quenched by the addition of water. The solution was filtered, and the filtration residue was washed once with 500 ml of tetrahydrofuran. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. The residue was dissolved in 3,000 ml of ethyl acetate, dried over sodium sulfate, filtered and concentrated to afford 1-benzylpyrrolidin-2-yl)methanol, which was used without further purification.
Quantity
54 g
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reactant
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330 g
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500 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution (0.06M) of benzyl 1-benzylprolinate in THF was cooled in an ice bath and treated with LiAlH4 (3 eq). The resulting mixture was stirred at RT for 3 h, before being quenched by the addition of H2O. The resulting mixture was stirred at RT for 30 min and then filtered through a pad of Solka-Floc and the filtrate concentrated in vacuo. The crude was purified by FC (PE/EtOAc 6:4+1% NEt3) to afford the title compound as an off-white solid (62%). 1H NMR (400 MHz, CDCl3) 1.66-1.81 (m, 2H), 1.82-1.97 (m, 2H), 2.25-2.34 (m, 1H), 2.40-2.53 (m, 1H), 2.71-2.77 (m, 1H), 2.94-3.01 (m, 1H), 3.34-3.39 (m, 1H), 3.40-3.45 (m, 1H), 3.63-3.68 (m, 1H), 3.95-3.99 (m, 1H), 7.26-7.30 (m, 5H).
Name
benzyl 1-benzylprolinate
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0 (± 1) mol
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Yield
62%

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